molecular formula C25H20FN3O B2563052 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-68-5

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2563052
CAS No.: 866344-68-5
M. Wt: 397.453
InChI Key: GVQUFTAWFZATHK-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylmethyl group, and a pyrazoloquinoline core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with 2-chloroquinoline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and its pyrazoloquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline represents a novel class of pyrazoloquinoline derivatives with significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of pyrazolo[4,3-c]quinolines generally involves multi-step reactions that incorporate various substituents to enhance biological activity. The compound can be synthesized through a series of reactions involving the coupling of appropriate phenyl and pyrazole derivatives. Specific methodologies may include:

  • Formation of Pyrazole Ring: Utilizing hydrazine derivatives and appropriate aldehydes.
  • Quinoline Construction: Employing cyclization techniques to integrate the quinoline moiety.
  • Substituent Incorporation: Introducing ethoxy and fluorophenyl groups to optimize pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazolo[4,3-c]quinolines exhibit potent antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show significant activity against various bacterial strains, including drug-resistant pathogens like Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC): Compounds related to this structure have shown MIC values as low as 1 µg/mL against certain strains, indicating strong antimicrobial efficacy .
CompoundTarget OrganismMIC (µg/mL)Reference
This compoundS. aureus1
Related Pyrazole DerivativeE. coli2

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. Studies have shown that related pyrazoloquinolines can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

  • Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects:
    • A study evaluated various pyrazoloquinoline derivatives for their ability to inhibit NO production. Among them, compounds with structural similarities to this compound exhibited significant inhibitory effects comparable to established anti-inflammatory agents .
  • Antimicrobial Evaluation:
    • In a comprehensive study assessing the antimicrobial properties of pyrazole derivatives, several compounds demonstrated excellent activity against Staphylococcus epidermidis and other pathogens, with some achieving MIC values below 0.25 µg/mL .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-20-12-10-18(11-13-20)24-22-16-29(15-17-6-5-7-19(26)14-17)23-9-4-3-8-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQUFTAWFZATHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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